Beclomethasone 21-Propionate-d5

CAS No.:

Cat. No.: VC16670791

Molecular Formula: C25H33ClO6

Molecular Weight: 470.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33ClO6 |

|---|---|

| Molecular Weight | 470.0 g/mol |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

| Standard InChI | InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |

| Standard InChI Key | OPNPEZLXXKGRTA-BFHSNLKKSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

| Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

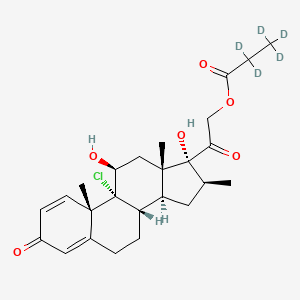

Beclomethasone 21-Propionate-d5 (molecular formula: ) is a deuterium-enriched analog of beclomethasone 21-propionate. The incorporation of deuterium atoms at the propionate moiety enhances molecular stability without significantly altering its steric or electronic properties. The compound retains the core steroid backbone, featuring a chlorinated pregnane structure with hydroxyl and ketone functional groups critical for receptor binding .

Structural Features

-

Core Structure: A 21-propionate ester derivative of beclomethasone, with deuterium substitution at the propionate side chain.

-

Stereochemistry: The (11β,16β) configuration ensures optimal glucocorticoid receptor (GR) binding affinity .

-

Isotopic Labeling: Five deuterium atoms replace hydrogens at the propionate group, enabling tracking via mass spectrometry.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 470.0 g/mol |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(C@HC)O |

| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |

The deuterium atoms in Beclomethasone 21-Propionate-d5 reduce metabolic degradation rates, prolonging its half-life in biological systems compared to non-deuterated forms. This property is particularly advantageous in longitudinal pharmacokinetic studies.

Synthesis and Derivation

Beclomethasone 21-Propionate-d5 is synthesized through selective deuteration of beclomethasone dipropionate, a prodrug approved for clinical use since 1976. The synthesis involves:

-

Hydrogen-Deuterium Exchange: Catalytic deuteration at the propionate side chain under controlled conditions.

-

Purification: Chromatographic techniques to isolate the deuterated product from non-deuterated residues.

-

Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity.

This synthetic route ensures >98% isotopic enrichment, critical for minimizing variability in tracer studies.

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

Upon administration, Beclomethasone 21-Propionate-d5 exhibits limited systemic absorption due to its low bioavailability (<20%). It primarily localizes in target tissues such as the lungs and liver, where esterases catalyze its conversion to active metabolites .

Metabolic Activation

The compound undergoes sequential hydrolysis to form:

-

Beclomethasone 17-monopropionate (17-BMP): The primary active metabolite with potent GR agonism.

-

Beclomethasone: The parent compound, further metabolized to inactive glucuronides.

Deuterium labeling slows the hydrolysis rate, allowing researchers to delineate metabolic pathways with higher temporal resolution.

Table 2: Key Metabolites and Their Properties

| Metabolite | Enzymatic Pathway | Biological Activity |

|---|---|---|

| 17-BMP | Esterase-mediated hydrolysis | High GR affinity () |

| Beclomethasone | Further hydrolysis | Moderate GR affinity () |

| Glucuronides | UDP-glucuronosyltransferases | Inactive; excreted renally |

Pharmacological Applications

Anti-Inflammatory Mechanisms

Beclomethasone 21-Propionate-d5 binds to cytoplasmic GRs, inducing conformational changes that promote receptor translocation to the nucleus. There, it modulates gene expression by:

-

Upregulating anti-inflammatory genes: e.g., lipocortin-1 and IkBα, which inhibit phospholipase A2 and NF-κB, respectively.

-

Repressing pro-inflammatory cytokines: Including IL-1β, TNF-α, and IL-6 .

Research Applications

-

Metabolic Tracing: Deuterium labels enable quantification of tissue-specific metabolite distribution using LC-MS/MS.

-

Drug-Drug Interaction Studies: Investigating cytochrome P450 (CYP3A4) modulation, which affects concurrent drug metabolism.

-

Receptor Binding Kinetics: Comparative studies with non-deuterated analogs to assess isotopic effects on GR affinity.

Comparative Analysis with Other Glucocorticoids

Table 3: Structural and Functional Comparison

| Compound | Structural Features | Unique Advantages |

|---|---|---|

| Beclomethasone Dipropionate | Prodrug with 17- and 21-propionate esters | Broader tissue distribution |

| Budesonide | 16α,17α-acetal group | Higher lung retention |

| Fluticasone Propionate | Fluorinated thioester | Longer half-life () |

| Beclomethasone 21-Propionate-d5 | Deuterated propionate | Enhanced metabolic tracking |

The deuterium labeling in Beclomethasone 21-Propionate-d5 provides unique advantages in research settings, particularly in elucidating glucocorticoid metabolism and optimizing therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume